molecular formula C14H13NO B1312701 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone CAS No. 100866-13-5

2-(Pyridin-4-yl)-1-(p-tolyl)ethanone

Cat. No.: B1312701
CAS No.: 100866-13-5
M. Wt: 211.26 g/mol
InChI Key: XUCKHEMSKSGZAI-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)-1-(p-tolyl)ethanone: is an organic compound that belongs to the class of ketones It consists of a pyridine ring substituted at the 4-position and a p-tolyl group attached to the ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone involves the Friedel-Crafts acylation reaction. This reaction typically uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The general reaction scheme is as follows:

    Starting Materials: 4-pyridinecarboxylic acid chloride and p-tolylmagnesium bromide.

    Reaction Conditions: The reaction is carried out in an anhydrous solvent such as dichloromethane or chloroform at low temperatures (0-5°C) to control the reaction rate and prevent side reactions.

    Procedure: The acyl chloride is added dropwise to a solution of the aromatic compound and the Lewis acid catalyst. The mixture is stirred for several hours, and the product is then isolated by standard workup procedures, including washing, drying, and purification by column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)-1-(p-tolyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under mild conditions.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

    Oxidation: The major products include 4-pyridinecarboxylic acid and p-toluic acid.

    Reduction: The major product is 2-(Pyridin-4-yl)-1-(p-tolyl)ethanol.

    Substitution: Depending on the substituent introduced, various halogenated derivatives can be formed.

Scientific Research Applications

2-(Pyridin-4-yl)-1-(p-tolyl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.

    Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activities and receptor interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pyridine ring can participate in hydrogen bonding and π-π interactions, while the ketone group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate the activity of the target molecules and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-3-yl)-1-(p-tolyl)ethanone: Similar structure but with the pyridine ring substituted at the 3-position.

    2-(Pyridin-4-yl)-1-phenylethanone: Similar structure but with a phenyl group instead of a p-tolyl group.

    2-(Pyridin-4-yl)-1-(m-tolyl)ethanone: Similar structure but with the tolyl group substituted at the meta position.

Uniqueness

2-(Pyridin-4-yl)-1-(p-tolyl)ethanone is unique due to the specific positioning of the pyridine and p-tolyl groups, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

1-(4-methylphenyl)-2-pyridin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-11-2-4-13(5-3-11)14(16)10-12-6-8-15-9-7-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCKHEMSKSGZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30463725
Record name 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100866-13-5
Record name 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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